

In Vitro Potency of Aprutumab Ixadotin: A Technical Guide

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of advanced solid tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a comprehensive overview of the in vitro potency of **Aprutumab Ixadotin**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Mechanism of Action

Aprutumab Ixadotin is composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[1][2] The mechanism of action begins with the binding of the antibody component to FGFR2 on the surface of tumor cells. This binding triggers the internalization of the ADC.[3] Following internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload.[3][4] The released auristatin derivative then disrupts the microtubule network within the cell, inducing cell cycle arrest and ultimately leading to apoptosis.[1][4]

Quantitative In Vitro Potency Data

The in vitro potency of **Aprutumab Ixadotin** has been evaluated across a panel of cancer cell lines with varying levels of FGFR2 expression. The key metrics for its activity are the half-maximal inhibitory concentration (IC50) for cell viability and its binding affinity to the FGFR2 target.

Cell Line	Cancer Type	FGFR2 Expression	IC50 (nM)
SNU-16	Gastric Cancer	High	0.097 - 0.37
KATO III	Gastric Cancer	High	0.097 - 0.83
SUM-52PE	Breast Cancer	High	0.097 - 0.83
NCI-H716	Colorectal Cancer	High	0.43
MFM-223	Breast Cancer	High	0.097 - 0.83
MDA-MB-231	Breast Cancer	Low/Negative	>100
KYSE-180	Esophageal Cancer	Low/Negative	>100
4T1	Murine Breast Cancer	Low/Negative	>100

Binding Affinity: The antigen binding affinity of **Aprutumab Ixadotin** to FGFR2 has been determined to be approximately 0.29 nM.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the potency data.

In Vitro Cytotoxicity Assay

The cytotoxic activity of **Aprutumab Ixadotin** was determined using a luminescence-based cell viability assay.

Protocol:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,500 cells per well and incubated for 24 hours to allow for cell attachment.

- **Compound Addition:** **Aprutumab Ixadotin** and a non-binding control ADC are serially diluted and added to the cells.
- **Incubation:** The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).^[1]
- **Cell Viability Measurement:** The number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is measured using a plate reader, and the data are used to calculate the IC₅₀ values, representing the concentration of the ADC that inhibits cell viability by 50%.

Apoptosis Assay

The induction of apoptosis by **Aprutumab Ixadotin** was confirmed using a caspase activation assay.

Protocol:

- **Cell Treatment:** FGFR2-positive cells (e.g., SNU-16) and FGFR2-negative control cells are treated with **Aprutumab Ixadotin** or a control ADC.
- **Caspase-3/7 Activation Measurement:** After a set incubation period, the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, is measured using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).
- **Data Analysis:** An increase in caspase-3/7 activity in the **Aprutumab Ixadotin**-treated FGFR2-positive cells compared to controls indicates the induction of apoptosis.

Internalization Assay

The internalization of **Aprutumab Ixadotin** upon binding to FGFR2 is a prerequisite for its cytotoxic activity. This process can be visualized and quantified using fluorescence microscopy-based methods.

Protocol:

- **Labeling:** The anti-FGFR2 antibody component of the ADC is labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.
- **Cell Treatment:** FGFR2-expressing cells are incubated with the fluorescently labeled antibody.
- **Imaging:** Live-cell imaging or flow cytometry is used to monitor the internalization of the fluorescent signal over time. The co-localization of the fluorescent signal with lysosomal markers (e.g., LysoTracker) can confirm trafficking to the lysosome.
- **Quantification:** The intensity of the fluorescent signal inside the cells is quantified to determine the rate and extent of internalization.

Bystander Effect Assay

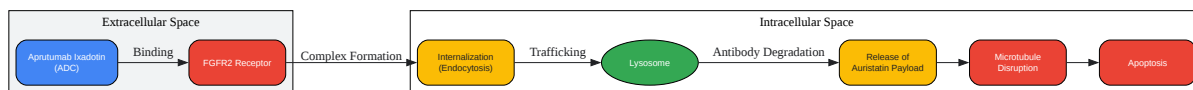
Preclinical studies have reported no evidence of a bystander effect for **Aprutumab Ixadotin**.^[5] This is consistent with its non-cleavable linker and the resulting charged payload metabolite, which is unable to cross cell membranes.^[5] A typical experimental approach to assess the bystander effect is a co-culture assay.

Representative Protocol (as a specific protocol for **Aprutumab Ixadotin** is not publicly available):

- **Cell Seeding:** A co-culture of FGFR2-positive and FGFR2-negative cells is established. The two cell populations are distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP and RFP).
- **ADC Treatment:** The co-culture is treated with **Aprutumab Ixadotin**.
- **Cell Viability Monitoring:** The viability of both the FGFR2-positive and FGFR2-negative cell populations is monitored over time using imaging or flow cytometry.
- **Data Analysis:** The absence of a significant decrease in the viability of the FGFR2-negative cells in the presence of dying FGFR2-positive cells would confirm the lack of a bystander effect.

Visualizations

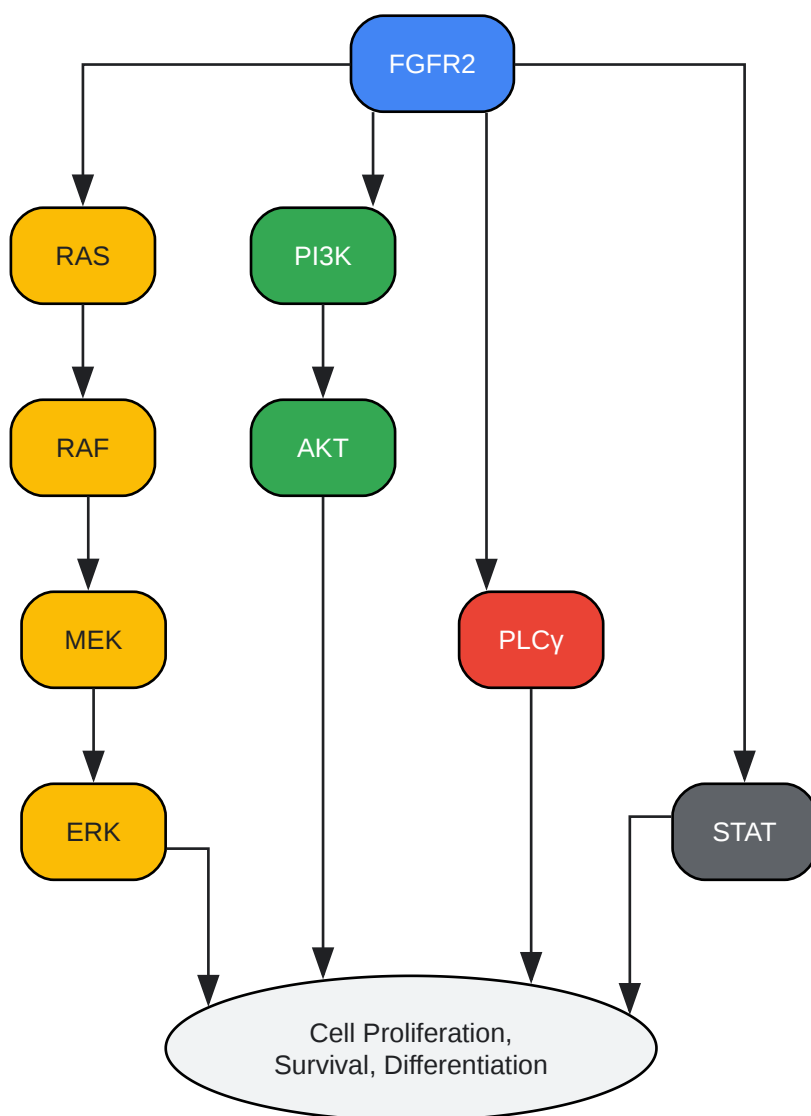
Mechanism of Action Workflow



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Caption: Mechanism of action of **Aprutumab Ixadotin**.

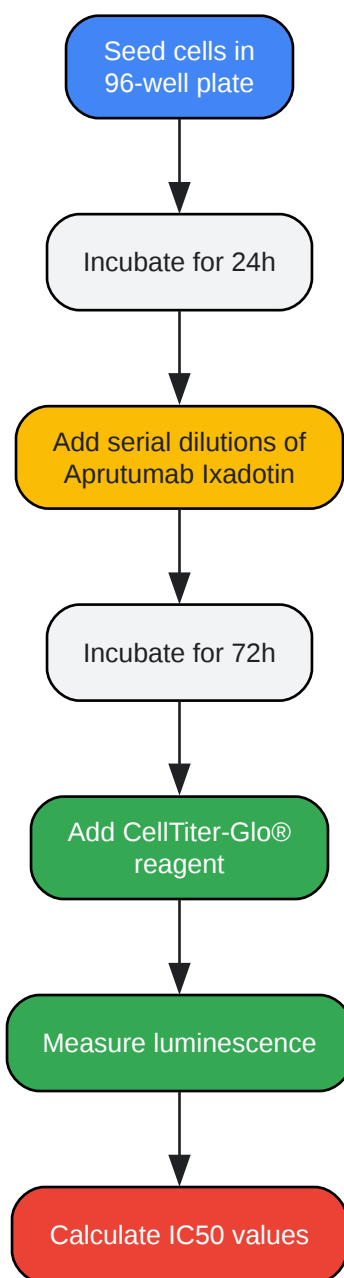
FGFR2 Signaling Pathway



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Caption: Downstream signaling pathways of FGFR2.

In Vitro Cytotoxicity Assay Workflow



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Caption: Workflow for in vitro cytotoxicity assessment.

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